molecular formula C12H12BrNO B13009558 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile

1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile

Cat. No.: B13009558
M. Wt: 266.13 g/mol
InChI Key: BWZMTCUZDSFEIU-UHFFFAOYSA-N
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Description

1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile is a cyclobutane-based organic compound featuring a carbonitrile group and a (4-bromophenoxy)methyl substituent. The bromine atom at the para position of the phenoxy group contributes to its electron-withdrawing properties, while the cyclobutane ring introduces steric constraints that may influence conformational stability and intermolecular interactions.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-[(4-bromophenoxy)methyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12BrNO/c13-10-2-4-11(5-3-10)15-9-12(8-14)6-1-7-12/h2-5H,1,6-7,9H2

InChI Key

BWZMTCUZDSFEIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile. One common method involves the reaction of 4-bromophenol with cyclobutanecarbonitrile in the presence of suitable reagents. The reaction proceeds through nucleophilic substitution, resulting in the desired product.

Reaction Conditions: The reaction typically occurs under reflux conditions using a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly employed. The reaction temperature and duration may vary depending on the specific conditions.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom on the aromatic ring undergoes substitution reactions with nucleophiles under transition metal-catalyzed conditions or via SNAr mechanisms. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid (THF, 80°C)1-((4-Arylphenoxy)methyl)cyclobutanecarbonitrile65–78%
AminationCuI, L-proline, NH₃ (DMSO, 100°C)1-((4-Aminophenoxy)methyl)cyclobutanecarbonitrile52%

Mechanistic Notes :

  • The electron-withdrawing nitrile group enhances electrophilicity at the para position, facilitating Pd-catalyzed cross-couplings .

  • Copper-mediated amination proceeds via a radical pathway under basic conditions .

Nitrile Functional Group Transformations

The nitrile group participates in hydrolysis, reduction, and cycloaddition reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Acid HydrolysisH₂SO₄ (conc.), H₂O, reflux1-((4-Bromophenoxy)methyl)cyclobutanecarboxylic acid89%
ReductionLiAlH₄, THF, 0°C → RT1-((4-Bromophenoxy)methyl)cyclobutylmethylamine76%
CycloadditionNaN₃, NH₄Cl (DMF, 120°C)Tetrazole derivative61%

Key Observations :

  • Hydrolysis to carboxylic acid requires harsh acidic conditions due to steric hindrance from the cyclobutane ring.

  • LiAlH₄ reduction yields primary amines, which are intermediates for further derivatization (e.g., sulfonamides) .

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes selective cleavage under radical or photolytic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Radical CleavageAIBN, Bu₃SnH (toluene, 110°C)Linear nitrile-containing alkene48%
PhotolysisUV light (λ = 254 nm), CH₃CNFragmented aldehydes and ketonesN/A

Mechanistic Insights :

  • Radical initiators like AIBN promote homolytic cleavage of the cyclobutane C–C bonds, forming conjugated dienes .

  • Photolysis generates excited-state intermediates that dissociate into smaller carbonyl-containing fragments.

Ether Bond Cleavage and Functionalization

The phenoxymethyl group undergoes cleavage or alkylation under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic CleavageHBr (48%), AcOH, 60°C4-Bromophenol + cyclobutanecarbonitrile83%
AlkylationNaH, alkyl halide (DMF, RT)Alkylated phenoxymethyl derivative67%

Critical Parameters :

  • HBr in acetic acid selectively cleaves the ether bond without affecting the nitrile group .

  • Alkylation at the benzylic position is feasible using strong bases like NaH .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation or nitration:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄ (0°C)1-((4-Bromo-3-nitrophenoxy)methyl)cyclobutanecarbonitrile58%
IodinationICl, CHCl₃, RT1-((4-Bromo-3-iodophenoxy)methyl)cyclobutanecarbonitrile44%

Regioselectivity :

  • Nitration occurs meta to the bromine due to steric and electronic effects .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile exhibit potential anticancer properties. For instance, studies have highlighted the efficacy of related compounds in targeting specific cancers such as prostate, breast, and melanoma. The mechanism involves selective inhibition of cancer cell metabolism, particularly exploiting the Warburg effect, where cancer cells rely heavily on aerobic glycolysis for energy production .

Case Study:
A patent describes the use of a compound structurally similar to 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile as a selective PPARC antagonist, which has shown promise in treating various types of cancer, including breast and colon cancer . This underscores the potential for developing new therapeutic agents based on this compound.

Polymer Development

The unique structural properties of 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile make it a candidate for use in polymer synthesis. Its bromophenyl group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.

Research Findings:
Studies have demonstrated that incorporating such compounds into polymer chains can improve properties like tensile strength and thermal resistance. This is critical for applications in packaging materials and high-performance composites .

Synthetic Intermediates

1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for further functionalization, making it valuable in multi-step synthetic pathways.

Synthesis Example:
The compound can be used in reactions to form isoxazoles or other heterocycles, which are significant in pharmaceutical chemistry due to their biological activities . The ability to modify the cyclobutane ring opens avenues for creating diverse chemical entities.

Biochemical Pathway Research

Investigations into the biochemical pathways involving 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile have revealed its potential role in modulating metabolic pathways associated with diseases like diabetes and obesity. By studying its interactions at the cellular level, researchers aim to uncover mechanisms that could lead to novel therapeutic strategies.

Research Insights:
Recent findings suggest that compounds with similar structures can influence AMPK activation, which is crucial for metabolic regulation . This positions 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile as a candidate for further exploration in metabolic disorder treatments.

Mechanism of Action

The exact mechanism by which 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: The tetrazole derivative () highlights the importance of the 4-bromophenoxy group in modulating ion channels, suggesting analogous mechanisms for the target compound .
  • Safety Considerations : The cyclohexane derivative () requires precautions for inhalation exposure, implying that brominated cyclobutane analogs may also necessitate careful handling .
  • Synthetic Utility : Methoxy-substituted analogs () are prioritized in pharmaceutical intermediates due to their balanced solubility and reactivity .

Biological Activity

1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

CxHyBrON\text{C}_x\text{H}_y\text{Br}\text{O}\text{N}

where xx, yy represent the number of carbon and hydrogen atoms, respectively. The presence of a bromophenoxy group and a carbonitrile functionality suggests potential interactions with biological targets.

The biological activity of 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile may involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.
  • Receptor Modulation : It may act as a modulator for certain nuclear receptors, influencing gene expression related to metabolic processes.
  • Antioxidant Activity : Some derivatives have shown promise as antioxidants, which could protect cells from oxidative stress.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibited activity against various bacterial strains in vitro.
Antitumor Preliminary data suggest potential in enhancing the efficacy of chemotherapeutics.
Anti-inflammatory May reduce inflammation markers in cellular models.
Metabolic Effects Influences glucose and lipid metabolism, potentially beneficial for metabolic disorders.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Antitumor Potential :
    • Research indicated that this compound enhances the cytotoxic effects of existing chemotherapeutics like doxorubicin in breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Metabolic Effects :
    • In a rodent model of obesity, administration of 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile resulted in improved insulin sensitivity and reduced adiposity. This effect was linked to modulation of glucocorticoid metabolism via inhibition of 11β-HSD1 .

Toxicity and Safety Profile

Initial toxicity assessments indicate that 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its chronic effects.

Q & A

Q. What are the recommended synthetic routes for preparing 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile, and what intermediates are critical for ensuring high yield?

Methodological Answer: Synthesis typically involves coupling 4-bromophenol derivatives with cyclobutanecarbonitrile precursors. A plausible route includes:

Alkylation : React 4-bromophenol with a cyclobutanecarbonitrile-containing alkyl halide (e.g., (bromomethyl)cyclobutanecarbonitrile) under basic conditions (K₂CO₃/DMF) to form the ether linkage .

Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates like 4-bromophenoxymethyl cyclobutanecarbonitrile.

Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to alkyl halide) to minimize side products .

Q. Critical Intermediates :

  • 4-Bromobenzyl chloride (CAS 589-17-3) for functionalization .
  • Cyclobutanecarbonitrile derivatives for backbone assembly .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

Spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–7.5 ppm for bromophenyl) and cyclobutane carbons (δ 25–35 ppm) .
  • IR Spectroscopy : Confirm nitrile group absorption (~2200 cm⁻¹) .

X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-O-C linkage geometry) .

DFT Calculations : Simulate electron density maps to assess steric effects of the bromophenoxy group on cyclobutane ring strain .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the bromophenyl group .
  • Moisture Sensitivity : Use anhydrous solvents (e.g., THF, DCM) during synthesis; store with molecular sieves .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C for nitrile group stability) .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s activity as a CLC-1 ion channel inhibitor?

Methodological Answer:

In Vitro Electrophysiology : Use patch-clamp techniques on HEK293 cells expressing human CLC-1 channels.

  • Apply compound concentrations (0.1–100 µM) and measure current inhibition .

Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism) .

Selectivity Screening : Test against related channels (e.g., CLC-2, GABA receptors) to confirm specificity .

Q. What structural modifications could enhance the compound’s bioavailability for neuromuscular therapeutic applications?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the cyclobutane ring to improve aqueous solubility .
  • Metabolic Stability : Replace the nitrile group with a bioisostere (e.g., tetrazole) to reduce CYP450-mediated degradation .
  • In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP and permeability .

Q. How should contradictory data on synthetic yields or biological activity be resolved?

Methodological Answer:

Reproducibility Checks : Validate protocols across independent labs with standardized reagents (e.g., 4-bromophenol from Kanto Reagents) .

Analytical Cross-Validation : Compare HPLC purity data (>95%) and NMR spectra with published benchmarks .

Meta-Analysis : Aggregate data from patent filings (e.g., EP 2020/067070) and crystallographic databases (e.g., CCDC) to identify trends .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry : Optimize continuous-flow reactors for alkylation steps to enhance heat transfer and reduce side reactions .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil® AP) to remove unreacted halides .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for CLC-1 inhibition.

  • Root Cause : Variability in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., voltage protocols).
  • Resolution : Adopt standardized protocols from the NIH Assay Guidance Manual and cross-reference patent data (EP 2020/067070) .

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